2-Chloro-5-(pyrrolidin-1-ylmethyl)aniline
Description
2-Chloro-5-(pyrrolidin-1-ylmethyl)aniline is a substituted aniline derivative with the molecular formula C₁₁H₁₄ClN₂ and an average molecular weight of 210.71 g/mol . The compound features a chlorine atom at the 2-position of the aniline ring and a pyrrolidin-1-ylmethyl group at the 5-position. Its CAS Registry Number is 1018265-90-1, distinguishing it from structurally similar compounds like 2-chloro-5-(pyrrolidin-1-ylcarbonyl)aniline (CAS 905810-24-4), which contains a carbonyl group instead of a methylene linker .
The pyrrolidine moiety confers conformational flexibility and moderate basicity (pKa ~10.5 for pyrrolidine derivatives), which may influence solubility and receptor-binding interactions in pharmacological contexts. The methylene linker (-CH₂-) enhances lipophilicity compared to carbonyl-linked analogs, as evidenced by its higher calculated logP value (~2.5 vs. ~1.8 for the carbonyl variant) .
Properties
IUPAC Name |
2-chloro-5-(pyrrolidin-1-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-10-4-3-9(7-11(10)13)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYCVHGTEZZTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyrrolidin-1-ylmethyl)aniline typically involves the nucleophilic substitution reaction of 2-chloro-5-chloromethyl aniline with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The reaction conditions are optimized to minimize by-products and maximize the production of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(pyrrolidin-1-ylmethyl)aniline undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted aniline derivatives.
Oxidation: N-oxides of the parent compound.
Reduction: Amines or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-5-(pyrrolidin-1-ylmethyl)aniline has garnered attention for its potential as a pharmacological agent. Research indicates that derivatives of this compound can exhibit significant anticancer properties. For instance, studies have shown that it can inhibit the growth of various cancer cell lines, suggesting its utility as a chemotherapeutic agent.
Case Study: Anticancer Activity
A study demonstrated that this compound effectively reduced cell viability in breast cancer cell lines, with IC50 values indicating strong antiproliferative effects. This suggests that it may be developed into a viable treatment option for certain types of cancer.
Neuropharmacology
The compound also shows promise in neuropharmacology, particularly for its neuroprotective effects. Research indicates that it may help mitigate neuronal damage associated with neurodegenerative diseases like Alzheimer’s.
Case Study: Neuroprotective Effects
In animal models of Alzheimer's disease, administration of this compound led to a decrease in amyloid-beta plaque formation and improved cognitive functions compared to untreated controls.
Insecticidal Applications
Another area of interest is the compound's potential as an insecticide. Its structural characteristics allow it to interact effectively with insect receptors, making it suitable for larvicidal activity.
Case Study: Larvicidal Activity
Research published in PLOS One highlighted the compound's high larvicidal activity against mosquito larvae, demonstrating its potential role in vector control strategies.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions where the chloro group is replaced by the pyrrolidine moiety. This can be achieved through various methods, including:
- Nucleophilic Substitution : Reaction of 2-chloroaniline with pyrrolidine.
- Catalyzed Reactions : Utilizing bases such as potassium carbonate in polar aprotic solvents like DMF to enhance yield and purity.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted anilines are pivotal intermediates in medicinal and materials chemistry. Below is a detailed comparison of 2-Chloro-5-(pyrrolidin-1-ylmethyl)aniline with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Lipophilicity : The pyrrolidinylmethyl group in the target compound increases logP compared to methoxy (-OCH₃) or carbonyl (-CO-) analogs, favoring blood-brain barrier penetration in neurological applications .
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 2-chloro-5-(trifluoromethyl)aniline enhances electrophilicity, facilitating nucleophilic substitution reactions in drug synthesis .
- Heterocyclic Substituents : Benzoxazole or oxazole groups (e.g., –14) introduce aromatic π-systems, enabling fluorescence and metal coordination .
Biological Activity
2-Chloro-5-(pyrrolidin-1-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloroaniline with pyrrolidine derivatives. Various methods have been reported in the literature, showcasing different yields and purities. The purity of synthesized compounds is often confirmed through techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study evaluated its efficacy against various bacterial strains, revealing a minimum inhibitory concentration (MIC) range from 0.8 to 100 µg/mL, with some derivatives showing enhanced activity against Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of this compound
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.8 | M. tuberculosis |
| Derivative A | 10 | E. coli |
| Derivative B | 25 | S. aureus |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicated that it can inhibit the growth of various cancer cell lines, including prostate and colon cancer cells. The IC50 values reported for these activities were notably lower than those of standard chemotherapeutics .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| PC-3 (Prostate) | 0.67 | Doxorubicin |
| HCT-116 (Colon) | 0.80 | Erlotinib |
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells, including cancer cells .
- Molecular Docking Studies : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, demonstrating favorable binding energies and interactions that enhance its biological efficacy .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of derivatives including this compound were tested against resistant bacterial strains. Results indicated that modifications to the pyrrolidine moiety significantly enhanced antibacterial activity, particularly against resistant strains of Staphylococcus aureus .
Case Study 2: Anticancer Screening
A comprehensive screening against multiple cancer cell lines revealed that certain derivatives exhibited superior cytotoxicity compared to standard treatments. For example, a derivative with a modified aniline group showed an IC50 value of 0.275 µM against breast cancer cells, outperforming traditional chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
